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Compound of Interest

Compound Name:
3-Amino-3-(2-

chlorophenyl)propan-1-ol

Cat. No.: B1285027 Get Quote

A Spectroscopic Comparison of Aminopropanol Derivatives for Researchers and Drug

Development Professionals

This guide provides a detailed spectroscopic comparison of simple aminopropanol isomers and

the related pharmaceutical compound, propranolol. The objective is to offer a clear, data-driven

reference for identifying and differentiating these structures using Nuclear Magnetic Resonance

(NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). All data

is presented in standardized tables, accompanied by detailed experimental protocols and

logical diagrams to aid in interpretation.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of 1-aminopropan-2-ol, 2-

aminopropan-1-ol, 3-aminopropan-1-ol, and propranolol. These compounds were selected to

illustrate the influence of the relative positions of the amino and hydroxyl groups on the spectra,

as well as the effect of a large aromatic substituent.

¹H NMR Spectral Data
¹H NMR spectroscopy provides information on the chemical environment of protons within a

molecule. The chemical shifts (δ) are highly sensitive to the proximity of electronegative atoms

like oxygen and nitrogen.
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Compound Proton Assignment
Chemical Shift (δ
ppm)

Multiplicity

1-Aminopropan-2-ol -CH₃ ~1.15 Doublet

-CH(OH)- ~3.70 Multiplet

-CH₂(NH₂)- ~2.52-2.76 Multiplet

-OH, -NH₂ Variable Broad Singlet

2-Aminopropan-1-ol -CH₃ ~1.05 Doublet

-CH(NH₂)- ~3.00 Multiplet

-CH₂(OH)- ~3.24-3.53 Multiplet

-OH, -NH₂ Variable Broad Singlet

3-Aminopropan-1-ol[1] -CH₂(CH₂)- ~1.68 Quintet

-CH₂(NH₂)- ~2.88 Triplet

-CH₂(OH)- ~3.73 Triplet

-OH, -NH₂ ~7.36 Broad Singlet

Propranolol[2] -CH(CH₃)₂ ~1.25 Doublet

-CH(CH₃)₂ ~3.20 Multiplet

-CH₂-N- ~3.16 Multiplet

-CH(OH)- ~4.39 Multiplet

-O-CH₂- ~4.13 Multiplet

Naphthyl-H ~6.9-8.3 Multiplets

-OH ~6.00 Doublet

-NH- ~9.00 Broad Singlet

Note: Chemical shifts can vary depending on the solvent and concentration.
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¹³C NMR Spectral Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The

chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Compound Carbon Assignment Chemical Shift (δ ppm)

1-Aminopropan-2-ol -CH₃ ~21.0

-CH(OH)- ~67.0

-CH₂(NH₂)- ~50.0

2-Aminopropan-1-ol[3] -CH₃ ~18.0

-CH(NH₂)- ~51.0

-CH₂(OH)- ~68.0

3-Aminopropan-1-ol[4] -CH₂(CH₂)- ~25.9

-CH₂(NH₂)- ~30.0 (approx.)

-CH₂(OH)- ~64.3

Propranolol[5] -CH(CH₃)₂ ~22.5

-CH(CH₃)₂ ~49.0

-CH₂-N- ~50.3

-CH(OH)- ~68.4

-O-CH₂- ~70.5

Naphthyl-C ~102-158

Note: Data for some simple aminopropanols is compiled from typical values and may vary.

FTIR Spectral Data
FTIR spectroscopy identifies functional groups based on their characteristic vibrational

frequencies. The O-H and N-H stretches are particularly informative for these compounds.
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Compound Functional Group
Vibrational Frequency
(cm⁻¹)

Aminopropanol Isomers O-H stretch (alcohol) ~3300-3400 (broad)

N-H stretch (amine) ~3250-3350 (broad)

C-H stretch (aliphatic) ~2850-2960

C-O stretch (alcohol) ~1050-1150

C-N stretch (amine) ~1000-1250

Propranolol[6] O-H stretch ~3270-3209

N-H stretch ~2962-2715

C-O-C stretch (aryl ether) ~1250

C-O stretch (alcohol) ~1107

Naphthalene ring ~802

Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to determine its structure.
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Compound Molecular Ion [M]⁺ (m/z)
Key Fragment Ions (m/z)
and Interpretation

1-Aminopropan-2-ol 75
58 ([M-OH]⁺), 44

([CH₃CHNH₂]⁺, base peak)

2-Aminopropan-1-ol 75

57 ([M-H₂O]⁺), 44

([CH(NH₂)CH₃]⁺), 31

([CH₂OH]⁺, base peak)

3-Aminopropan-1-ol[7] 75
57 ([M-H₂O]⁺), 44, 30

([CH₂NH₂]⁺, base peak)

Propranolol[8] 259

260 ([M+H]⁺), 116

(isopropylamine fragment,

base peak), 144 (naphthoxy

fragment)

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of aminopropanol

derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified aminopropanol derivative in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a

5 mm NMR tube.[9] Add a small amount of tetramethylsilane (TMS) to serve as an internal

reference (0 ppm).

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an

accumulation of 16-32 scans to ensure a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same

instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g.,

1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
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Data Processing: Process the raw data using Fourier transformation. Apply phase and

baseline corrections to the resulting spectrum. For ¹H NMR, integrate the signals to

determine the relative number of protons. Reference the chemical shifts to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
For liquid aminopropanol samples, the Attenuated Total Reflectance (ATR) or liquid cell method

is suitable.

ATR Method[10]

Instrument Setup: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR

crystal surface, ensuring complete coverage.

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a

resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and

a soft tissue after analysis.

Liquid Cell Method[10]

Cell Assembly: Assemble a demountable liquid cell with IR-transparent windows (e.g.,

NaCl or KBr plates).

Sample Introduction: Introduce a few drops of the neat liquid sample between the plates to

form a thin film.

Data Acquisition: Place the cell in the spectrometer's sample holder and acquire the

spectrum using the same parameters as the ATR method.

Cleaning: Disassemble the cell and clean the windows thoroughly with an appropriate

solvent.

Mass Spectrometry (MS)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Propranolol
https://pubchem.ncbi.nlm.nih.gov/compound/Propranolol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1285027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electrospray Ionization (ESI) is a common technique for analyzing aminopropanol derivatives,

particularly for pharmaceutical compounds.

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable

solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote

protonation.[11]

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution

to ensure high mass accuracy.

Data Acquisition: Introduce the sample into the ESI source via direct infusion or coupled with

a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode to

observe the protonated molecule [M+H]⁺.

Fragmentation Analysis (MS/MS): To obtain structural information, perform a tandem mass

spectrometry (MS/MS) experiment. Select the [M+H]⁺ ion as the precursor and subject it to

collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Analyze the resulting product ions to elucidate the compound's structure.[8]

Visualized Workflows and Relationships
The following diagrams illustrate key workflows and logical comparisons relevant to the

spectroscopic analysis of aminopropanol derivatives.
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Caption: General workflow for spectroscopic analysis and structure elucidation.
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Aminopropanol Isomers (C₃H₉NO)

Mass Spectrometry (MS) NMR Spectroscopy

1-Aminopropan-2-ol

m/z 44
[CH₃CHNH₂]⁺

CH₃ (d)
CH₂ (m)
CH (m)

2-Aminopropan-1-ol

m/z 31
[CH₂OH]⁺

CH₃ (d)
CH₂ (m)
CH (m)

3-Aminopropan-1-ol

m/z 30
[CH₂NH₂]⁺

CH₂ (t)
CH₂ (t)

CH₂ (quintet)

Key Distinguishing Feature:
Base Peak in Mass Spectrum

Key Distinguishing Feature:
¹H NMR Splitting Pattern

Click to download full resolution via product page

Caption: Logical comparison of key distinguishing features of aminopropanol isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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